Dexamethasone-4,6|A,21,21-d4
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Overview
Description
Dexamethasone-4,6|A,21,21-d4: is a deuterium-labeled analog of dexamethasone, a synthetic glucocorticoid. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic profiles of dexamethasone. The deuterium atoms replace hydrogen atoms at specific positions, which can help in tracing and quantifying the compound in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dexamethasone-4,6|A,21,21-d4 involves the incorporation of deuterium atoms into the dexamethasone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Dexamethasone-4,6|A,21,21-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Deuterium atoms can be replaced with other atoms or groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield deuterated alcohols .
Scientific Research Applications
Chemistry: Dexamethasone-4,6|A,21,21-d4 is used as an internal standard in mass spectrometry to quantify dexamethasone levels in various samples. Its deuterium labeling allows for precise tracking and measurement .
Biology: In biological research, this compound is used to study the metabolism and distribution of dexamethasone in living organisms. It helps in understanding the pharmacokinetics and pharmacodynamics of dexamethasone .
Medicine: this compound is used in clinical research to investigate the therapeutic effects and side effects of dexamethasone. It is particularly useful in studies related to inflammatory diseases and cancer .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It helps in optimizing drug formulations and ensuring the safety and efficacy of dexamethasone-based therapies .
Mechanism of Action
Dexamethasone-4,6|A,21,21-d4 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the expression of specific genes involved in inflammation and immune response. This leads to the suppression of inflammatory cytokines and the inhibition of immune cell activation .
Comparison with Similar Compounds
Dexamethasone: The non-deuterated version of Dexamethasone-4,6|A,21,21-d4.
Prednisolone: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of effects
Uniqueness: this compound is unique due to its deuterium labeling, which allows for precise tracking and quantification in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of drug levels is crucial .
Properties
Molecular Formula |
C22H29FO5 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-4,6-dideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D,9D,11D2/t4-,12+,15-,16-,17-,19-,20-,21-,22-/m0 |
InChI Key |
UREBDLICKHMUKA-PGAPDQGBSA-N |
Isomeric SMILES |
[H][C@@]1(C[C@H]2[C@@H]3C[C@H]([C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)O)C)(C(=O)C([2H])([2H])O)O)C)[2H] |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
Origin of Product |
United States |
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